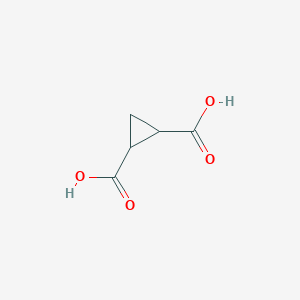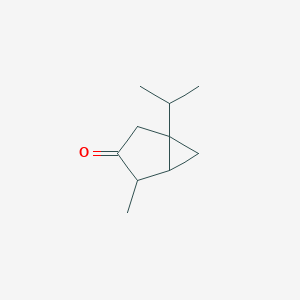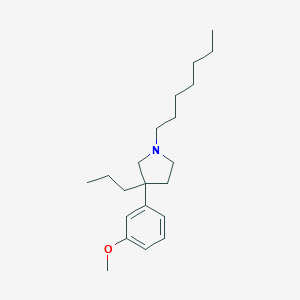
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as MPHPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHPP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
作用机制
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine acts as a competitive antagonist of mGluR7, which means that it binds to the receptor and prevents the binding of its endogenous ligand, glutamate. This results in a decrease in the activity of mGluR7 and a reduction in the release of neurotransmitters such as GABA and glutamate. The exact mechanism by which mGluR7 regulates synaptic transmission and plasticity is not fully understood, but it is thought to involve the modulation of ion channels and intracellular signaling pathways.
生化和生理效应
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety-like behavior in rats and mice, as well as to attenuate the development of tolerance to the analgesic effects of morphine. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has also been shown to have antidepressant-like effects in mice and to reduce cocaine-seeking behavior in rats. These effects are thought to be due to the modulation of mGluR7 activity in various brain regions, including the prefrontal cortex, amygdala, and nucleus accumbens.
实验室实验的优点和局限性
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which means that it does not interact with other receptors or neurotransmitter systems. This makes it a useful tool for studying the specific role of mGluR7 in various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is also relatively stable and can be administered orally or intraperitoneally, which makes it easy to use in animal models. However, there are also some limitations to the use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in lab experiments. It has a relatively short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. In addition, there may be some off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine that have not yet been fully characterized.
未来方向
There are several future directions for research on 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its role in various neurological disorders. One area of interest is the potential use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine as a therapeutic agent for anxiety, depression, and addiction. Another area of interest is the development of more selective and potent mGluR7 antagonists that can be used to further elucidate the role of this receptor in synaptic transmission and plasticity. Finally, there is a need for more studies on the off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its potential interactions with other neurotransmitter systems.
合成方法
The synthesis of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves the reaction between 1-heptyl-3-bromo-3-(m-methoxyphenyl)propane and 1-pyrrolidinylpropan-2-one in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in high yield and purity.
科学研究应用
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It is a selective antagonist of mGluR7, which is a member of the metabotropic glutamate receptor family. mGluR7 is widely expressed in the brain and is involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been used to study the role of mGluR7 in various neurological disorders, including anxiety, depression, and addiction.
属性
CAS 编号 |
1507-65-9 |
|---|---|
产品名称 |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
分子式 |
C21H35NO |
分子量 |
317.5 g/mol |
IUPAC 名称 |
1-heptyl-3-(3-methoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C21H35NO/c1-4-6-7-8-9-15-22-16-14-21(18-22,13-5-2)19-11-10-12-20(17-19)23-3/h10-12,17H,4-9,13-16,18H2,1-3H3 |
InChI 键 |
IBDXYXBQJWQQFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
规范 SMILES |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
同义词 |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



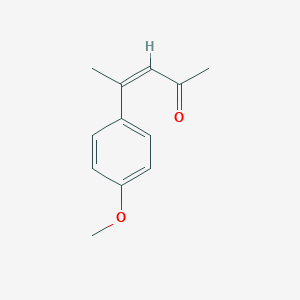
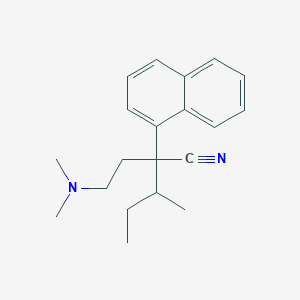
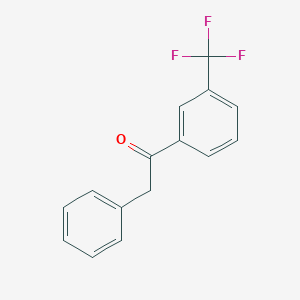
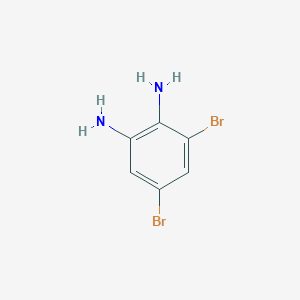
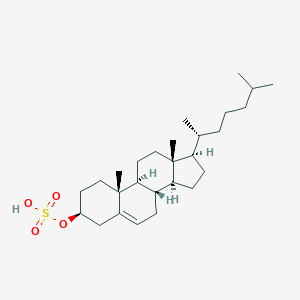
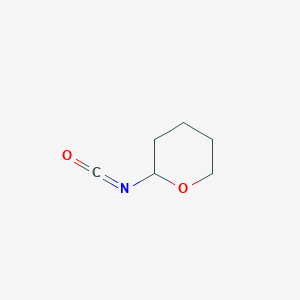
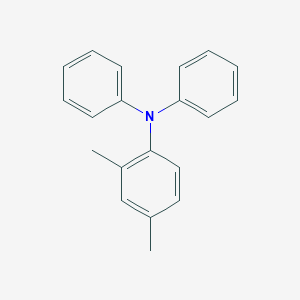
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
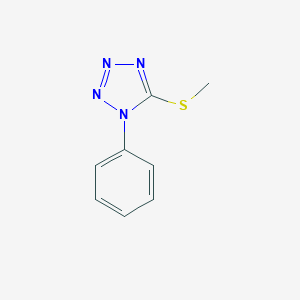
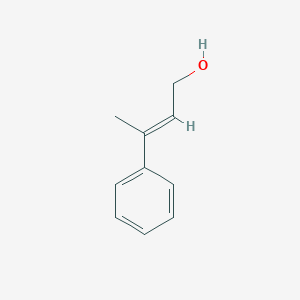
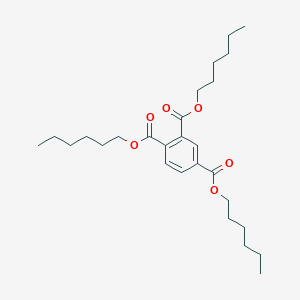
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
